molecular formula C10H15NO3 B1609665 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate CAS No. 946-25-8

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

Cat. No. B1609665
Key on ui cas rn: 946-25-8
M. Wt: 197.23 g/mol
InChI Key: XVTPGZQPUZSUKS-UHFFFAOYSA-N
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Patent
US06610802B2

Procedure details

heterocyclic (meth)acrylates such as 2-(1-imidazolyl)ethyl (meth)acrylate, 2-(4-morpholinyl)ethyl (meth)acrylate and 1-(2-methacryloyloxyethyl)-2-pyrrolidone.
[Compound]
Name
heterocyclic (meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-(4-morpholinyl)ethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([O:6][CH2:7][CH2:8][N:9]1[CH:13]=[N:12]C=C1)=[O:5])=[CH2:3].C(OCCN1CCCC1=O)(=[O:18])C(C)=C>>[C:4]([O:6][CH2:7][CH2:8][NH:9][C:13]([NH2:12])=[O:18])(=[O:5])[C:2]([CH3:1])=[CH2:3]

Inputs

Step One
Name
heterocyclic (meth)acrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCN1C=CN=C1
Step Three
Name
2-(4-morpholinyl)ethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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